molecular formula C8H7ClN4 B13980147 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B13980147
M. Wt: 194.62 g/mol
InChI Key: CLPHKONKJXAECN-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound with the molecular formula C8H7ClN4. This compound is of interest due to its unique structure, which combines a pyrimidine ring with a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-3-propyl-1H-pyrazolo[3,4-d]pyrimidine
  • 3-((1H-Pyrazol-1-yl)methyl)pyrrolidin-3-ol
  • 2-Chloro-4-(2-propyl-1H-imidazol-1-yl)pyrimidine

Uniqueness

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its combination of a pyrimidine ring with a pyrazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-4-(1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C8H7ClN4/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h2-5H,1H3

InChI Key

CLPHKONKJXAECN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)Cl

Origin of Product

United States

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